molecular formula C22H22N2O4 B2772620 butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-35-8

butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No.: B2772620
CAS No.: 852369-35-8
M. Wt: 378.428
InChI Key: VSOXHBLUULZSGW-UHFFFAOYSA-N
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Description

Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The 2-methyl group can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Formation of the Amide Bond: The oxoacetamido group can be introduced by reacting the indole derivative with an appropriate acyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Catalysts and solvents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxoacetamido moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-hydroxyacetamido)benzoate.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the biological activity of indole derivatives.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study biological pathways involving indole derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The oxoacetamido group can form hydrogen bonds with active site residues, enhancing binding affinity. The benzoate ester can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate: Lacks the 2-methyl group on the indole ring.

    Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate: Has an ethyl ester instead of a butyl ester.

    Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)phenylacetate: Has a phenylacetate group instead of a benzoate group.

Uniqueness

Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to the presence of the 2-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. The butyl ester group can also affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

butyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-4-13-28-22(27)15-9-11-16(12-10-15)24-21(26)20(25)19-14(2)23-18-8-6-5-7-17(18)19/h5-12,23H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXHBLUULZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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